Product packaging for 2-(Pyrazin-2-yloxy)acetic acid(Cat. No.:CAS No. 1593757-12-0)

2-(Pyrazin-2-yloxy)acetic acid

Cat. No.: B13089645
CAS No.: 1593757-12-0
M. Wt: 154.12 g/mol
InChI Key: KZNQETMILLPNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Pyrazin-2-yloxy)acetic acid (CAS 1593757-12-0) is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It belongs to the class of pyrazine derivatives, which are six-membered heterocyclic rings containing two nitrogen atoms. Pyrazine scaffolds are of significant interest in medicinal chemistry due to their versatile electronic properties and their ability to participate in diverse chemical interactions, such as hydrogen bonding, which broadens their biological applications . As a building block, this compound is valuable for synthesizing more complex, biologically active molecules. Research into pyrazine derivatives has shown that they possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Specifically, various pyrazine-acid hybrids have been investigated as potential inhibitors for several enzyme targets, such as protein kinases and histone deacetylases (HDACs), and have demonstrated cytotoxic effects against cancer cell lines, including lung cancer (A549) and breast cancer . Furthermore, pyrazinecarboxylic acid analogs are known to act as effective cooperating ligands or promoters in metal-catalyzed oxidation reactions, suggesting potential applications in green chemistry and catalytic processes . Researchers can utilize this compound as a key synthetic intermediate to develop novel compounds for pharmaceutical discovery and chemical catalysis. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B13089645 2-(Pyrazin-2-yloxy)acetic acid CAS No. 1593757-12-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1593757-12-0

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-pyrazin-2-yloxyacetic acid

InChI

InChI=1S/C6H6N2O3/c9-6(10)4-11-5-3-7-1-2-8-5/h1-3H,4H2,(H,9,10)

InChI Key

KZNQETMILLPNNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)OCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Pyrazin 2 Yloxy Acetic Acid and Its Derivatives

Established Synthetic Routes to 2-(Pyrazin-2-yloxy)acetic Acid

Electrophilic Substitution Approaches for Pyrazine (B50134) Functionalization

The foundational step in synthesizing this compound often involves an electrophilic substitution reaction on a pyrazine precursor. A common method is the reaction of 2-hydroxypyrazine (B42338) with ethyl chloroacetate (B1199739). researchgate.netactapharmsci.com This reaction is typically carried out under reflux conditions to yield ethyl (pyrazin-2-yloxy)acetate. researchgate.netactapharmsci.com

In a variation of this method, pyrazin-2-ol is first treated with potassium carbonate in acetone (B3395972) to form the potassium salt of pyrazin-2-ol. ijsr.net Subsequently, ethyl chloroacetate is added dropwise to the reaction mixture, which is then refluxed to completion. ijsr.net The resulting product, ethyl (pyrazin-2-yloxy)acetate, can be isolated from the aqueous layer by extraction with diethyl ether. ijsr.net

ReactantsReagents/ConditionsProductReference
2-Hydroxypyrazine, Ethyl chloroacetateRefluxEthyl (pyrazin-2-yloxy)acetate researchgate.netactapharmsci.com
Pyrazin-2-ol, Ethyl chloroacetate1. K2CO3, Acetone2. RefluxEthyl (pyrazin-2-yloxy)acetate ijsr.net

Amination Reactions in the Synthesis of 2-(Pyrazin-2-yloxy)acetohydrazide

The synthesis of 2-(pyrazin-2-yloxy)acetohydrazide, a key derivative, is achieved through the amination of ethyl (pyrazin-2-yloxy)acetate. researchgate.netactapharmsci.com This process typically involves reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303). researchgate.netactapharmsci.com

One specific protocol involves dissolving ethyl (pyrazin-2-yloxy)acetate in ethanol (B145695) and refluxing until a clear solution is formed. ijsr.net A pre-prepared mixture of hydrazine hydrate and hydrochloric acid is then added, and the reaction is refluxed for several hours. ijsr.net Upon cooling, needle-shaped crystals of 2-(pyrazin-2-yloxy)acetohydrazide are formed. ijsr.net

Starting MaterialReagents/ConditionsProductReference
Ethyl (pyrazin-2-yloxy)acetateHydrazine hydrate2-(Pyrazin-2-yloxy)acetohydrazide researchgate.netactapharmsci.com
Ethyl (pyrazin-2-yloxy)acetateHydrazine hydrate, HCl, Ethanol, Reflux2-(Pyrazin-2-yloxy)acetohydrazide ijsr.net

Cyclization Strategies for Scaffold Construction

Cyclization reactions are fundamental in forming the pyrazine ring itself, which can then be functionalized to produce the target acid. researchgate.net Various methods exist for constructing the pyrazine scaffold. For instance, the reaction of dicyanide with ammonia (B1221849) has been reported to lead to the formation of pyrazine. researchgate.net Another approach involves the vapor-phase reaction of a diamine with diols over a granular alumina (B75360) catalyst. researchgate.net

More complex cyclization strategies can lead to fused pyrazine systems. For example, pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones can be synthesized in a two-step process starting from Ugi adducts. nih.gov This involves an acid-mediated cyclization to form dihydropyrazinones, followed by a gold(I)-catalyzed regioselective annulation. nih.gov Similarly, pyridopyrazine-1,6-diones can be prepared via a one-pot coupling and cyclization of 6-hydroxypicolinic acids and β-hydroxylamines using HATU as a coupling and activating agent. acs.org

Novel Synthetic Protocols and Methodological Advancements for this compound Derivatives

Nucleophilic Substitution Reactions on Substituted Pyrazine Cores

Recent advancements have focused on the derivatization of the pyrazine core through nucleophilic substitution reactions. A series of novel N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives were synthesized from a key intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide. rsc.org This intermediate was prepared by reacting N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide with 2,6-dichloropyrazine (B21018) in the presence of potassium tert-butoxide. rsc.org The subsequent derivatization was achieved through nucleophilic substitution at the 6-chloro position with various amines in dimethyl sulfoxide (B87167). rsc.org

The reactivity of halopyrazines towards nucleophilic amination is a widely used method for synthesizing N-substituted pyrazin-2-amines. thieme-connect.de These reactions are often facilitated by electron-withdrawing groups on the pyrazine ring and typically require heating in high-boiling solvents like dimethylformamide or 1-methylpyrrolidin-2-one. thieme-connect.de

Pyrazine SubstrateNucleophileConditionsProduct TypeReference
N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamideVarious aminesDMSON-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives rsc.org
HalopyrazinesAliphatic or aromatic amines70-160°C, DMF or NMPN-substituted pyrazin-2-amines thieme-connect.de

Palladium-Catalyzed Cross-Coupling Reactions in Derivatization

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of pyrazine rings. nih.govarkat-usa.org The Suzuki cross-coupling reaction, for instance, has been employed to introduce aryl groups onto the pyrazine scaffold. arkat-usa.org In one example, 6-chloro-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine was coupled with 4-formylphenylboronic acid using a tetrakis(triphenylphosphine)palladium(0) catalyst to produce 4-(6-((3,4,5-trimethoxyphenyl)amino)pyrazin-2-yl)benzaldehyde. arkat-usa.org

Furthermore, palladium-catalyzed amination reactions have been used to synthesize derivatives of N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide. rsc.org Efficient "one-pot" selective functionalization at the C3 and C6 positions of imidazo[1,2-a]pyrazines has also been developed via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling/direct C-H arylation. nih.gov This highlights the versatility of palladium catalysis in creating diverse pyrazine derivatives.

Pyrazine SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
6-chloro-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine4-formylphenylboronic acidPd(PPh3)4, Na2CO3Aryl-substituted pyrazine arkat-usa.org
N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamideAminesPalladium catalystN-substituted pyrazine derivatives rsc.org
Imidazo[1,2-a]pyrazinesAryl/vinyl/benzyl groupsPalladium catalyst3,6-disubstituted imidazo[1,2-a]pyrazines nih.gov

Multi-Component and Cascade Reactions for Complex Analog Synthesis

The synthesis of complex molecules, including derivatives of this compound, benefits significantly from methodologies that build molecular complexity in a minimal number of steps. Multi-component reactions (MCRs) and cascade reactions are powerful tools for achieving this efficiency.

Multi-Component Reactions (MCRs)

MCRs involve three or more reactants coming together in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org This approach is highly atom-economical and reduces the need for purification of intermediates, saving time, resources, and waste. 20.210.105 While a specific MCR for this compound is not prominently documented, the principles are widely applied to related heterocyclic systems like pyrazoles and pyrazine-diones. researchgate.netmdpi.com

A notable example is the Ugi multi-component reaction used to synthesize 1,2-dihydropyrazino[1,2-a]indol-3(4H)-one derivatives. researchgate.net In this two-step process, an initial Ugi reaction between an indole-2-carboxaldehyde, an amine, an isocyanide, and bromoacetic acid forms a complex intermediate. This intermediate then undergoes an intramolecular cyclization to yield the final pyrazinone-containing scaffold. researchgate.net

Reaction TypeReactantsKey FeaturesResulting ScaffoldReference
Ugi MCR / Intramolecular CyclizationIndole-2-carboxaldehyde, 4-methylaniline, cyclohexyl isocyanide, 2-bromoacetic acidForms a complex Ugi-adduct intermediate which is then cyclized using a base (Cs₂CO₃).1,2-dihydropyrazino[1,2-a]indol-3(4H)-one researchgate.net
Three-Component Pyrazole (B372694) Synthesis1,3-Dicarbonyl compounds, DMF-dimethylacetal, hydrazinesOne-pot process where an enaminone intermediate is generated and subsequently cyclized.1,4,5-substituted pyrazoles beilstein-journals.org

Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more intramolecular transformations that occur under the same reaction conditions without the addition of new reagents. 20.210.105 These processes are highly efficient for constructing complex polycyclic systems from relatively simple precursors. The design of a cascade sequence for a specific target molecule is a significant intellectual challenge in organic synthesis. 20.210.105

In the synthesis of complex heterocyclic systems, cascade reactions can be initiated to rapidly assemble the core structure. For instance, organocatalytic cascades involving Michael-Aldol condensations have been used to create tricyclic precursors for alkaloids. rsc.org Another powerful strategy involves a cascade of intramolecular cyclization and reduction steps, such as the iron-catalyzed reductive amination of amino aldehydes to form piperidines. mdpi.com These principles can be adapted to create complex pyrazine derivatives by designing precursors that undergo planned sequential ring-forming events.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions and selecting an appropriate catalyst are critical for maximizing yield, purity, and efficiency in the synthesis of this compound and its derivatives.

Optimization of Reaction Conditions

Systematic optimization involves varying parameters such as temperature, solvent, reagent stoichiometry, and reaction time to find the ideal conditions. acs.org Methodologies like One-Factor-at-a-Time (OFAT) or more comprehensive statistical methods like Design of Experiments (DoE) are employed to explore the effects of multiple variables simultaneously. acs.orgresearchgate.net

For example, in the synthesis of pyridazine (B1198779) derivatives, a related diazine system, reaction conditions were optimized by evaluating different Lewis acids, solvents, and reactant equivalents. uzh.ch Initial trials without a catalyst gave only trace amounts of the product. The introduction of a Lewis acid catalyst like BF₃·OEt₂ significantly improved the yield. Further optimization revealed that the ideal conditions involved specific stoichiometry and a controlled temperature profile. uzh.ch

EntrySolventEquivalents of Lewis AcidTemperature (°C)Time (h)Yield (%)
1CH₂Cl₂-252Traces
2PhCF₃-252436
3CH₂Cl₂1.050 to 251.529
4CH₂Cl₂2.10 to 251.544
uzh.ch

Catalyst Systems

The choice of catalyst is fundamental to the success of many synthetic transformations. For pyrazine derivatives, various catalytic systems are employed:

Palladium Catalysts : These are extensively used for cross-coupling reactions to functionalize the pyrazine ring. Suzuki-Miyaura reactions can form C-C bonds with arylboronic acids, while Sonogashira couplings introduce alkyne groups. researchgate.net Palladium catalysts, such as BrettPhos Pd G3, are also effective for C-N bond formation via amination reactions, allowing for the synthesis of diverse substituted pyrazine analogs from a chloropyrazine intermediate. nih.govrsc.org

Ruthenium Catalysts : Ruthenium complexes have been developed for sustainable reactions like the acceptorless dehydrogenative cross-coupling of alcohols to form esters, a transformation relevant to building ester-containing side chains. acs.org

Base Catalysis : Simple base catalysis is crucial for the core synthesis of the ether linkage in this compound via Williamson ether synthesis. Bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide are used to deprotonate the hydroxyl group of pyrazin-2-ol, facilitating its reaction with an alkyl halide. rsc.orgijsr.net

Preparation of Precursor and Intermediate Compounds

The synthesis of this compound relies on the availability of key precursor and intermediate compounds.

Preparation of 2-Chloropyrazine (B57796)

2-Chloropyrazine is a versatile and common starting material for introducing the pyrazine core. nii.ac.jpidexlab.com It is readily susceptible to nucleophilic aromatic substitution, making it an excellent precursor for creating pyrazinyloxy derivatives. One established synthetic route involves the treatment of a diketopiperazine, such as one derived from DL-alanine, with phosphoryl chloride (POCl₃) at high temperatures. rsc.org This reaction converts the pyrazinone into the corresponding chloropyrazine.

Preparation of Pyrazin-2-ol

Pyrazin-2-ol exists in tautomeric equilibrium with its more stable form, pyrazin-2(1H)-one. thieme-connect.de It is a central precursor for the target molecule. There are several methods for its synthesis:

From 2-Chloropyrazine : Hydrolysis of 2-chloropyrazine by treatment with an alkali like sodium hydroxide, or via a two-step process with sodium methoxide (B1231860) followed by acid hydrolysis, yields pyrazin-2-ol. rsc.org

From Acyclic Precursors : A highly effective method is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, such as glyoxal. rsc.org This approach directly constructs the pyrazinone ring system.

Preparation of Ethyl 2-(Pyrazin-2-yloxy)acetate

This ester is the immediate intermediate before hydrolysis to the final carboxylic acid. Its synthesis is typically achieved through a Williamson ether synthesis.

Reactant 1Reactant 2Base / ReagentSolventReaction ConditionsProduct
Pyrazin-2-olEthyl ChloroacetatePotassium Carbonate (K₂CO₃)AcetoneStirring for 30 mins to form salt, then addition of ester and reflux.Ethyl 2-(pyrazin-2-yloxy)acetate
ijsr.net

In this procedure, pyrazin-2-ol is first deprotonated by a base like potassium carbonate in a suitable solvent such as acetone to form the more nucleophilic potassium pyrazin-2-olate salt. ijsr.net Subsequently, ethyl chloroacetate is added, and the mixture is heated to reflux. The pyrazinolate anion displaces the chloride ion in an Sₙ2 reaction to form the ether linkage, yielding ethyl 2-(pyrazin-2-yloxy)acetate. ijsr.net The reaction progress is monitored by thin-layer chromatography (TLC). Final hydrolysis of this ester under basic or acidic conditions would yield the target compound, this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pyrazin 2 Yloxy Acetic Acid and Analogs

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 2-(Pyrazin-2-yloxy)acetic acid and its derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.

In the ¹H NMR spectrum of this compound, the protons of the pyrazine (B50134) ring are expected to appear in the aromatic region, typically between δ 8.0 and 8.5 ppm. Due to the asymmetry of the substitution, three distinct signals are anticipated for the pyrazine protons. The proton at the C-3 position, being adjacent to the nitrogen atom and the ether linkage, would likely resonate at the lowest field. The protons at C-5 and C-6 would also exhibit characteristic shifts and coupling patterns. The methylene (B1212753) protons of the acetic acid side chain (-O-CH₂-COOH) are expected to produce a singlet at approximately δ 4.5-5.0 ppm. The acidic proton of the carboxyl group would appear as a broad singlet at a variable chemical shift, typically downfield.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrazine ring are expected to resonate in the range of δ 130-160 ppm. The carbon atom attached to the oxygen (C-2) will be significantly deshielded. The methylene carbon of the acetic acid group is anticipated around δ 65-70 ppm, while the carbonyl carbon of the carboxylic acid will appear further downfield, typically in the range of δ 170-180 ppm. bhu.ac.in

For comparison, a study on N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, an analog of the target compound, confirmed the structural assignments using ¹H and ¹³C NMR. nih.gov The pyrazine protons in this analog were observed in the expected aromatic region, and the signals for the ethyl group attached to the pyrazinyloxy moiety were clearly identified, supporting the expected chemical shifts for the side chain in this compound. nih.gov Another study on pyrazinecarboxylic acid derivatives also provided detailed NMR data that is useful for understanding the electronic environment of the pyrazine ring. colab.ws

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazine H-3~8.3-8.5~140-145
Pyrazine H-5~8.1-8.3~135-140
Pyrazine H-6~8.0-8.2~130-135
-OCH₂-~4.7-5.0~65-70
-COOH>10 (broad)~170-180
Pyrazine C-2-~155-160

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis and Vibrational Properties

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the pyrazine ring, the ether linkage, and the carboxylic acid group.

The vibrations of the pyrazine ring typically appear in the fingerprint region of the spectrum. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. researchgate.net Ring stretching vibrations (C=C and C=N) usually occur in the 1600-1400 cm⁻¹ region. researchgate.net The C-H in-plane and out-of-plane bending vibrations give rise to absorptions in the 1300-1000 cm⁻¹ and below 1000 cm⁻¹ regions, respectively. researchgate.net

The presence of the ether linkage (Ar-O-CH₂) is characterized by the C-O-C stretching vibrations. The asymmetric stretching is expected in the 1275-1200 cm⁻¹ range, and the symmetric stretching is anticipated around 1075-1020 cm⁻¹. A study on a similar (5-chloro-quinolin-8-yloxy) acetic acid confirmed the assignment of these etheric stretching modes. scirp.org

The carboxylic acid group gives rise to several distinct and strong absorption bands. A broad O-H stretching band is expected in the range of 3300-2500 cm⁻¹ due to hydrogen bonding. The C=O stretching of the carbonyl group will produce a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)
Pyrazine RingC-H Stretch>3000
Carboxylic AcidC=O Stretch1725-1700 (strong)
Pyrazine RingC=N, C=C Stretch1600-1400
Ether LinkageAsymmetric C-O-C Stretch1275-1200
Ether LinkageSymmetric C-O-C Stretch1075-1020

Mass Spectrometry (LC-MS, ESI-MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) are particularly suitable due to the compound's polarity.

In a positive ion mode ESI-MS spectrum, this compound (molar mass: 154.12 g/mol ) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 155.13. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

Fragmentation of the parent ion can provide valuable structural information. A likely fragmentation pathway would involve the loss of the carboxylic acid group (COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) from the protonated molecule. The cleavage of the ether bond is another plausible fragmentation route, which would lead to ions corresponding to the pyrazin-2-ol moiety and the acetic acid side chain. For instance, the fragmentation of the isomeric compound 2-(Pyrazin-2-yl)acetic acid shows a predicted [M+H-H₂O]⁺ ion, which suggests that similar fragmentation patterns involving the loss of small neutral molecules are to be expected. uni.lu The characterization of N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds by LC-MS further supports the applicability of this technique for confirming the structure of such pyrazine derivatives. nih.gov

Table 3: Predicted ESI-MS Data for this compound

IonFormulaPredicted m/z
[M+H]⁺C₆H₇N₂O₃⁺155.13
[M+Na]⁺C₆H₆N₂O₃Na⁺177.11
[M+K]⁺C₆H₆N₂O₃K⁺193.08

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy orbitals (π, n) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to exhibit absorptions characteristic of the pyrazine ring. Pyrazine itself shows two main absorption bands: a strong π → π* transition around 260 nm and a weaker n → π* transition at approximately 320 nm. The substitution of the pyrazine ring with an auxochromic group like the -O-CH₂-COOH moiety is likely to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands.

Studies on related pyrazine derivatives support these expectations. For example, thienopyrazine-based fluorophores exhibit strong absorption bands in the near-UV region. mdpi.com Similarly, metal complexes of a pyrazine-2-carboxylic acid derivative also show characteristic UV-Vis absorptions related to the electronic transitions within the pyrazine ring system. hilarispublisher.com The solvent used can also influence the position and intensity of the absorption maxima.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

TransitionExpected λmax (nm)Description
π → π~260-280Strong absorption due to the aromatic system.
n → π~320-340Weaker absorption involving non-bonding electrons of nitrogen.

Advanced Spectroscopic Techniques (e.g., Raman, EPR, Fluorescence)

Beyond the core spectroscopic methods, advanced techniques can offer deeper insights into the molecular structure and properties of this compound.

Raman Spectroscopy , which is complementary to FTIR, provides information about the vibrational modes of a molecule. For pyrazine derivatives, Raman spectroscopy is particularly useful for studying the symmetric vibrations of the ring, which may be weak or inactive in the IR spectrum. The ring breathing mode of pyrazine, for instance, is a strong band in the Raman spectrum, typically observed around 1015 cm⁻¹. researchgate.net Studies on pyrazine-2,3-dicarboxylic acid and 2-chloropyrazine (B57796) have utilized Raman spectroscopy to provide detailed assignments of the vibrational spectra. researchgate.nettandfonline.com For this compound, Raman spectroscopy would be valuable for confirming the vibrational assignments of the pyrazine ring and the side chain.

Electron Paramagnetic Resonance (EPR) Spectroscopy would not be directly applicable to this compound in its ground state as it is not a radical species. However, EPR could be employed to study any radical intermediates that might be formed during chemical reactions or upon irradiation.

Fluorescence Spectroscopy could be used to investigate the emissive properties of this compound. While pyrazine itself is weakly fluorescent, substitution can significantly alter its photophysical properties. If the compound exhibits fluorescence, this technique could provide information about its excited state dynamics and potential applications in areas such as sensing or imaging.

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 2 Pyrazin 2 Yloxy Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and the formation of hydrazides, which are fundamental transformations for creating a wide array of derivatives.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 2-(Pyrazin-2-yloxy)acetic acid into esters and amides is a key strategy for modifying its properties and synthesizing new chemical entities.

Esterification is typically achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. organic-chemistry.orgchemguide.co.uk This equilibrium-driven reaction is facilitated by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.combyjus.commasterorganicchemistry.comlibretexts.org The synthesis of ethyl (pyrazin-2-yloxy)acetate, the ethyl ester of the title compound, is well-documented and commonly proceeds by reacting 2-hydroxypyrazine (B42338) with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. actapharmsci.comresearchgate.netijsr.net This process, while starting from the corresponding phenol, underscores the stability and accessibility of the ester form of the molecule. The reaction can be driven to completion by removing water or using an excess of the alcohol reactant. masterorganicchemistry.comlibretexts.org

Amidation , the formation of an amide bond, is another crucial reaction. Direct amidation can be challenging but is often accomplished by first "activating" the carboxylic acid. Common methods include conversion to a more reactive species like an acid chloride using reagents such as thionyl chloride (SOCl₂) or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). beilstein-journals.org Recent studies have also explored base-promoted direct amidation of esters, which can be a powerful tool for acylating a wide range of amines, including weakly nucleophilic ones. nih.gov The synthesis of various N-substituted amides from cinnamic acid derivatives using different reagents highlights the broad applicability of these methods. beilstein-journals.org

Formation of Hydrazides and Related Derivatives

A particularly significant derivative of this compound is its corresponding hydrazide, 2-(Pyrazin-2-yloxy)acetohydrazide. This compound serves as a vital synthetic intermediate. It is typically synthesized via the hydrazinolysis of an ester precursor, most commonly ethyl (pyrazin-2-yloxy)acetate, by reacting it with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695). actapharmsci.comresearchgate.netijsr.net

The resulting acetohydrazide is a versatile building block. The terminal hydrazino group is nucleophilic and readily condenses with various electrophiles. For instance, it can react with isothiocyanates to form thiosemicarbazides, which can then be cyclized to produce thiazolidinone derivatives. actapharmsci.comresearchgate.net It has also been used in the synthesis of N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazides, a class of compounds investigated for their biological activities. nih.gov

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This electronic nature makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack and metal-catalyzed functionalization. thieme-connect.de

Substituent Effects on Ring Reactivity

The reactivity of the pyrazine ring is significantly influenced by its substituents. The two nitrogen atoms withdraw electron density from the ring carbons, a feature that can be modulated by attached functional groups. nih.gov Electron-donating groups can partially offset this deficiency, making nucleophilic substitution more difficult, whereas electron-withdrawing groups further enhance it. thieme-connect.de

Site-Selective Functionalization Strategies

Achieving site-selective functionalization of the pyrazine ring is crucial for the synthesis of complex molecules. Several modern synthetic strategies can be employed.

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation on the pyrazine core. researchgate.net Reactions like the Suzuki-Miyaura, Sonogashira, and Stille couplings are typically performed on halopyrazines. researchgate.netresearchgate.net A chloro- or bromo- derivative of this compound could be selectively coupled with various boronic acids, alkynes, or stannanes to introduce aryl, alkyl, or other functional groups at specific positions. The regioselectivity of these reactions can often be controlled by the electronic influence of existing substituents. researchgate.net

C-H functionalization represents a more atom-economical approach, avoiding the pre-installation of a halogen. Methodologies for the direct functionalization of pyridines and other azines are rapidly advancing. nih.govacs.org These can involve metal-catalyzed C-H activation or metal-free radical pathways. For fused pyrazine systems like imidazo[1,2-a]pyrazines, regioselective metalation using specific bases followed by quenching with electrophiles has been shown to be an effective strategy, with the site of metalation predictable by pKₐ calculations. rsc.org Such strategies could potentially be adapted for the selective functionalization of the C-3, C-5, or C-6 positions of the pyrazine ring in this compound.

Mechanistic Studies of Key Transformation Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes.

The Fischer-Speier esterification of the carboxylic acid moiety proceeds via a well-established multi-step mechanism. organic-chemistry.org The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. masterorganicchemistry.combyjus.com This forms a tetrahedral intermediate. A subsequent proton transfer from the attacking alcohol to one of the hydroxyl groups creates a good leaving group (water). Elimination of water and final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com Every step in this mechanism is reversible. masterorganicchemistry.commasterorganicchemistry.com

The mechanism for Suzuki-Miyaura cross-coupling , a key reaction for functionalizing a halogenated pyrazine ring, is a catalytic cycle involving a palladium complex. bohrium.comlibretexts.org The cycle generally consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the halopyrazine, forming a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org The reactivity and success of this coupling can be sensitive to the specific heterocycle; for instance, α-halo-N-heterocycles like 2-chloropyridine (B119429) can sometimes form inactive catalyst dimers, inhibiting the reaction under certain conditions. rsc.orgchemrxiv.org

Development of Derivatization Strategies for Enhanced Structural Diversity

The strategic derivatization of the this compound scaffold is a key approach for expanding its structural diversity. These modifications are crucial for exploring and optimizing the molecule's chemical and biological properties. Researchers have focused on two primary sites for derivatization: the carboxylic acid group and the pyrazine ring. These efforts have led to the synthesis of a wide array of novel compounds with varied functionalities.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, most notably esterification and amidation reactions.

Esterification

Esterification is a fundamental derivatization strategy where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. libretexts.orgchemguide.co.uk This reaction is reversible and is a common first step in creating more complex derivatives. For instance, ethyl (pyrazin-2-yloxy)acetate is synthesized from 2-hydroxypyrazine and ethyl chloroacetate. researchgate.net This ethyl ester serves as a crucial intermediate for further modifications. researchgate.net

Amidation

The formation of amides from the carboxylic acid group introduces a stable amide bond and allows for the incorporation of a wide range of amine-containing fragments. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents. A notable example involves the reaction of a similar acetic acid derivative, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid, with methanesulfonamide (B31651) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt) to yield the corresponding N-(methylsulfonyl)acetamide. google.com This strategy highlights how diverse sulfonamides can be coupled to the acetic acid moiety. google.com

Formation of Acetohydrazides and Thiazolidinones

A multi-step derivatization pathway involves the conversion of the ester intermediate into an acetohydrazide. Specifically, ethyl (pyrazin-2-yloxy)acetate can be treated with hydrazine hydrate to produce 2-(pyrazin-2-yloxy)acetohydrazide. researchgate.netamazonaws.com This hydrazide is a key building block for creating more complex heterocyclic systems.

Further reaction of the acetohydrazide with various alkyl or aryl isothiocyanates yields N-substituted thiosemicarbazides. researchgate.net These intermediates can then undergo cyclization with chloroacetic acid in the presence of sodium acetate (B1210297) to form a series of N'-[3-(alkyl/aryl substituted)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyrazin-2-yloxy)acetohydrazides. researchgate.net This strategy significantly enhances structural diversity by introducing a five-membered thiazolidinone ring system with various substituents. researchgate.net

Table 1: Derivatization of the Carboxylic Acid Group of this compound Analogs

Starting Material Reagent(s) Derivative Type Resulting Compound Class
This compound Alcohols/Acid Catalyst Esterification Esters
This compound Amines/Coupling Agents Amidation Amides
Ethyl (pyrazin-2-yloxy)acetate Hydrazine Hydrate Hydrazinolysis Acetohydrazide
2-(Pyrazin-2-yloxy)acetohydrazide Alkyl/Aryl Isothiocyanates Addition Thiosemicarbazides
N-substituted thiosemicarbazides Chloroacetic Acid/NaOAc Cyclization 4-Oxo-1,3-thiazolidines

Derivatization of the Pyrazine Ring

To further increase structural diversity, modifications can be made directly to the pyrazine ring, often by starting with a substituted pyrazine core. Strategies such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions have been effectively employed. nih.gov

Research on analogous N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide demonstrates the feasibility of these approaches. nih.gov The chlorine atom at the 6-position of the pyrazine ring serves as a reactive site for introducing a wide variety of substituents.

Nucleophilic Aromatic Substitution

The chloro-substituted pyrazine core can undergo nucleophilic aromatic substitution with various amine-containing reagents. nih.gov These reactions are typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) and allow for the introduction of diverse side chains, leading to new carbon-nitrogen bonds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide another powerful tool for derivatizing the pyrazine ring. nih.govresearchgate.net This method allows for the coupling of amines to the chloro-substituted pyrazine, often under milder conditions than traditional nucleophilic substitution, and with a broad substrate scope. nih.gov These advanced synthetic methodologies have been shown to produce derivatives in moderate to high yields, ranging from 53% to 90%. nih.gov

Table 2: Pyrazine Ring Derivatization Strategies on an Analogous Scaffold

Reaction Type Reagents Purpose
Nucleophilic Aromatic Substitution Various amines, DMSO Introduction of amine-containing side chains at the 6-position
Palladium-Catalyzed Amination Various amines, Palladium catalyst Formation of C-N bonds at the 6-position

Computational Chemistry and Theoretical Studies on 2 Pyrazin 2 Yloxy Acetic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Properties and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study pyrazine (B50134) derivatives, providing insights into their electronic structure, conformation, and reactivity. nih.gov

For pyrazine-based compounds, DFT methods, particularly with functionals like B3LYP and WB97XD, are employed to optimize the molecular geometry, predicting bond lengths and angles with high accuracy. researchgate.netnih.gov These calculations are crucial for determining the most stable conformation of 2-(Pyrazin-2-yloxy)acetic acid. Furthermore, quantum chemical methods are used to compute a variety of molecular properties that help in understanding the molecule's behavior. nih.govnih.gov Frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as their energy gap is a critical parameter for assessing molecular reactivity and stability. nih.gov The molecular electrostatic potential can also be calculated to identify electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions. researchgate.net

Table 1: Molecular Properties Investigated via Quantum Chemical Calculations

Property Significance Computational Method
Optimized Molecular Geometry Determines the most stable 3D conformation, bond lengths, and angles. DFT (e.g., B3LYP/6-311G(2d,2p))
Frontier Orbital Energies (HOMO/LUMO) Indicates chemical reactivity and kinetic stability. DFT, TD-DFT
Molecular Electrostatic Potential (MEP) Maps charge distribution to predict sites for nucleophilic and electrophilic attack. DFT
Vibrational Frequencies Predicts infrared and Raman spectra for structural characterization. DFT

| Global Reactivity Descriptors | Quantifies chemical reactivity, hardness, and softness. | DFT |

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-(Pyrazin-2-yloxy)acetohydrazide Analogs

QSAR modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. wikipedia.orgnih.gov This method is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.govjocpr.com

A QSAR study on a series of 2-(pyrazin-2-yloxy)acetohydrazide analogs has provided significant insights into their antimycobacterial activity. nih.gov The study utilized various molecular descriptors to build a predictive mathematical model. nih.gov

Prediction of Biological Activity Based on Molecular Descriptors

In the QSAR study of 2-(pyrazin-2-yloxy)acetohydrazide analogs, a range of descriptors—including topological, spatial, thermodynamic, and electronic properties—were calculated to quantify the structural features of the molecules. nih.gov These descriptors were then used to develop a model correlating the molecular structures with their antitubercular activity. nih.gov The resulting model demonstrated strong predictive power, indicating its ability to forecast the activity of untested compounds within this chemical series. nih.gov

The statistical quality of the QSAR model is crucial for its reliability. For the 2-(pyrazin-2-yloxy)acetohydrazide analogs, the model yielded robust statistical values, confirming its validity for both explaining the data and for future predictions. nih.gov

Table 2: Statistical Validation of the QSAR Model for Antitubercular Activity

Statistical Parameter Value Significance
Coefficient of determination (r²) 0.889 Indicates that 88.9% of the variance in the biological activity is explained by the model. nih.gov

| Predictive squared correlation coefficient (r²_pred) | 0.782 | Demonstrates the model's ability to predict the activity of new compounds with high accuracy. nih.gov |

Insight into Structural Features Influencing Activity

Beyond prediction, the QSAR model provided a quantitative explanation of the key structural features that govern the antimycobacterial activity of these analogs. nih.gov The study revealed that the activity is predominantly influenced by three main factors:

Hydrogen Donor Features: The presence and accessibility of hydrogen bond donors in the analogs were identified as important for their biological activity. nih.gov

Shape Factors of Substituents: The shape and size of the various substituents on the core structure significantly impact the molecule's ability to interact with its biological target. nih.gov

Furthermore, a comparative investigation against other bacteria like Staphylococcus aureus and Escherichia coli provided additional insights. nih.gov This analysis showed how modulating properties such as the energy of the LUMO, accessible surface area, and moment of inertia could be used to optimize broad-spectrum antibacterial activity. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. semanticscholar.org This technique is essential for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. researchgate.net

For derivatives of this compound and related pyrazine compounds, molecular docking has been used to explore interactions with various protein targets, particularly those involved in infectious diseases and cancer. researchgate.netnih.govrsc.orgnih.gov The process typically involves preparing the 3D structures of the ligand and protein and then using an algorithm to sample possible binding poses, which are then scored based on their predicted binding affinity. semanticscholar.orgresearchgate.net

Studies on pyrazine-2-carboxylic acid derivatives have identified potential binding interactions with the Mycobacterium tuberculosis InhA protein, a key enzyme in fatty acid synthesis. semanticscholar.orgresearchgate.net Docking results for these compounds revealed good binding interactions within the active site, characterized by hydrogen bonds with amino acid residues like Glycine14 and Threonine39, as well as π-π stacking interactions. semanticscholar.org The binding affinity is often quantified by a scoring function, such as a rerank score, with lower scores indicating potentially better binding. semanticscholar.orgresearchgate.net

Table 3: Examples of Protein Targets for Pyrazine Derivatives in Docking Studies

Protein Target PDB ID Organism/Disease Significance of Target
InhA Protein 4DRE Mycobacterium tuberculosis Key enzyme in mycolic acid biosynthesis, a target for tuberculosis drugs. semanticscholar.orgresearchgate.net
PIM-1 Kinase 2XJ1 Human (Cancer) A serine/threonine kinase involved in cell proliferation and survival. researchgate.net

| Cyclooxygenase-2 (COX-2) | 3LN1 | Human (Inflammation) | An enzyme responsible for inflammation and pain. mdpi.com |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules interact with each other and with their environment is governed by a network of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-interactions. nih.gov For pyrazine-based compounds, the nitrogen atoms in the aromatic ring are frequent hydrogen bond acceptors, playing a crucial role in their binding to protein targets and in the formation of crystal structures. nih.govjst.go.jp

Theoretical methods are employed to analyze these non-covalent interactions in detail. Quantum chemical calculations can be used to study dimers or larger clusters of molecules, providing information on the geometry and energy of these interactions. nih.gov The analysis of pyrazine-based ligands co-crystallized in protein structures shows that hydrogen bonding to the pyrazine nitrogen is the most frequent interaction, followed by weaker hydrogen bonds involving pyrazine C-H groups as donors. nih.gov In many cases, the binding is complex and involves a combination of several interaction types, including π-stacking. nih.gov Advanced techniques like the quasi-atomic orbital (QUAO) bonding analysis can be used to rigorously study intramolecular hydrogen bonding, which can significantly influence a molecule's preferred conformation. iastate.edu

Table 4: Computational Methods for Analyzing Intermolecular Interactions

Method Purpose Insights Provided
Density Functional Theory (DFT) To calculate the optimized geometry and interaction energies of molecular dimers or clusters. nih.gov Provides strength and nature of hydrogen bonds and other interactions.
Atoms in Molecules (AIM) Theory To analyze the electron density topology to identify and characterize chemical bonds, including hydrogen bonds. Identifies bond critical points and quantifies the strength of interactions.
Natural Bond Orbital (NBO) Analysis To study charge transfer and orbital interactions between molecules. Reveals donor-acceptor interactions that contribute to hydrogen bonding.

| Hirshfeld Surface Analysis | To visualize and quantify intermolecular contacts in a crystal structure. | Provides a fingerprint plot of different types of close contacts (e.g., H···H, O···H, C···H). |

Pre Clinical in Vitro Biological Activity and Structure Activity Relationships of 2 Pyrazin 2 Yloxy Acetic Acid Derivatives

In Vitro Antimicrobial Activities

The antimicrobial potential of 2-(pyrazin-2-yloxy)acetic acid derivatives has been a significant area of investigation. nih.gov The pyrazine (B50134) moiety itself is recognized for its role in various biologically active compounds, and its derivatives have been explored for their efficacy against a range of microbial pathogens. researchgate.netresearchgate.net

Recent studies have highlighted the promising antibacterial activity of newly synthesized derivatives. For instance, a series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds were synthesized and evaluated for their antibacterial properties. nih.gov Among these, compounds 12a and 13a demonstrated notable activity against the pathogenic bacterial strains Staphylococcus aureus and Escherichia coli. nih.gov This suggests that the strategic substitution on the pyrazine ring can significantly influence antibacterial efficacy.

Hydrazinium salts of related pyrazine carboxylic acids have also shown enhanced antibacterial action compared to their parent acids. researchgate.net This indicates that modifications at the carboxylic acid group can be a viable strategy to improve antibacterial potency. While some pyrazolo[4,3-g]pteridine derivatives showed good activity against Gram-positive bacteria like S. aureus, they were inactive against Gram-negative species like E. coli. jst.go.jp This highlights the selective nature of the antibacterial action of some pyrazine-based compounds.

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Target Organism Activity Reference
12a Staphylococcus aureus, Escherichia coli Good antibacterial activity nih.gov
13a Staphylococcus aureus, Escherichia coli Good antibacterial activity nih.gov
Hydrazinium salts of 2-pyrazinecarboxylate Escherichia coli, Salmonella typhi, Vibrio cholerae More promising than free acids researchgate.net

The fight against tuberculosis has also benefited from the exploration of this compound derivatives. Pyrazinamide (B1679903), a cornerstone of tuberculosis treatment, contains a pyrazine ring, underscoring the potential of this scaffold in developing new antimycobacterial agents. nih.gov Research into 2-(pyrazin-2-yloxy)acetohydrazide analogs has provided insights into the structural requirements for antimycobacterial activity. chula.ac.th

A series of pyrazine-2-carboxylic acid hydrazide derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. nih.gov While some hydrazone derivatives were less active than pyrazinamide, the thiosemicarbazide (B42300) derivative, N(4)-ethyl-N(1)-pyrazinoyl-thiosemicarbazide 4 , exhibited the highest activity against M. tuberculosis H37Rv. nih.gov This highlights the importance of the side chain attached to the pyrazine core in determining antimycobacterial potency. Structure-activity relationship studies are crucial in guiding the design of more effective antitubercular agents based on this scaffold. nih.gov

In Vitro Anticancer and Cytotoxic Activities

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a focal point of recent research, with a particular emphasis on lung cancer. nih.govresearchgate.net The pyrazine ring is a key structural feature in several compounds with demonstrated anticancer properties. nih.gov

Several studies have reported the promising cytotoxic activity of this compound derivatives against the A549 human lung cancer cell line. nih.govresearchgate.net In one study, newly synthesized N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, specifically compounds 12a and 13a , displayed excellent anticancer activity with IC50 values of 19 ± 0.50 μM and 17 ± 0.5 μM, respectively, against A549 cells. nih.gov

Another study on pyrazinoic acid derivatives identified compound P16 as a potent cytotoxic agent, with an IC50 of 6.11 μM against the A549 cell line. researchgate.netscispace.com This compound also showed cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. researchgate.netscispace.com Furthermore, the antitumor drug pyrazine-2-diazohydroxide demonstrated cytotoxicity against A204 tumor cells, with increased potency under acidic and hypoxic conditions, which are often characteristic of the tumor microenvironment. nih.gov

Table 2: In Vitro Cytotoxicity of this compound Derivatives against A549 Lung Cancer Cells

Compound IC50 (μM) Reference
12a 19 ± 0.50 nih.gov
13a 17 ± 0.5 nih.gov
P16 6.11 researchgate.netscispace.com

The mechanisms underlying the cytotoxic effects of these derivatives are being actively investigated. It is suggested that pyrazine derivatives can induce apoptosis in cancer cells. researchgate.net For instance, the potent derivative P16 was found to induce apoptosis in A549 cells in a concentration-dependent manner. scispace.com Molecular docking studies suggest that these compounds may interact with key cellular targets like the Bcl-2 apoptosis regulator and DNA. scispace.com

The ability of pyrazine derivatives to induce selective toxicity in cancer cells while sparing normal cells is a critical aspect of their therapeutic potential. nih.gov The antitumor drug pyrazine-2-diazohydroxide is thought to exert its cytotoxic effect through the acid-catalyzed formation of a reactive pyrizinyldiazonium ion. nih.gov Further research into the specific molecular pathways and cellular targets will be instrumental in optimizing the design of these compounds for enhanced anticancer efficacy and selectivity. researchgate.net

In Vitro Antidiabetic Activities

Derivatives of this compound have also shown potential as antidiabetic agents. actapharmsci.comresearchgate.net The search for more effective and safer oral hypoglycemic agents has led to the exploration of various heterocyclic compounds, including those with a pyrazine nucleus. semanticscholar.orgsemanticscholar.org

A series of N'-[3-(4-alkyl/arylsubstituted)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyrazin-2-yloxy)acetohydrazides were synthesized and evaluated for their antidiabetic activity. actapharmsci.comresearchgate.net The introduction of the pyrazine ring into thiazolidinone structures, which are known for their antidiabetic properties, was a key strategy in this research. actapharmsci.comresearchgate.net The synthesized compounds were found to possess good antidiabetic activity with reduced toxicity. actapharmsci.comresearchgate.net

The evaluation of these derivatives often involves in vitro assays such as the alpha-glucosidase inhibition assay, which is relevant to controlling postprandial hyperglycemia. semanticscholar.org While specific data on the in vitro antidiabetic activity of this compound itself is limited in the provided context, the promising results from its derivatives suggest that this chemical scaffold is a valuable starting point for the development of new antidiabetic drugs. actapharmsci.comresearchgate.netsemanticscholar.org Further modifications of these derivatives could lead to compounds with even greater potency than existing standard drugs. actapharmsci.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve systematically modifying different parts of the molecule—the pyrazine ring, the side chains, and the core scaffold—to observe the resulting changes in potency and selectivity. This analysis helps in designing more effective and specific therapeutic agents.

Impact of Pyrazine Ring Modifications on Biological Activity

The pyrazine ring is a critical pharmacophore in many biologically active compounds, providing points for hydrogen bonding and other molecular interactions. researchgate.net Modifications to this ring, such as altering its electronics, substituting it with other heterocycles, or fusing it with other ring systems, can have a significant impact on the biological profile of this compound derivatives. researchgate.net

Research into N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, using a scaffold containing a pyrazinyloxy moiety, explored the importance of the nitrogen atoms within the pyrazine ring. acs.org In one study, the pyrazine core was compared with its pyridine (B92270) and phenyl analogues. acs.orgsemanticscholar.org The removal of one nitrogen atom to form a pyridine analogue resulted in slightly improved activity. acs.org When a more lipophilic phenyl ring was introduced, replacing the pyrazine entirely, the potency was further enhanced, indicating that increased lipophilicity in this part of the molecule could be beneficial for binding to the biological target. acs.orgsemanticscholar.org

Compounds where a pyrazine ring is fused with other heterocyclic systems, such as pyrrole (B145914) or imidazole, have been the subject of extensive investigation, particularly for their antitumor properties. researchgate.net Furthermore, SAR studies on pyrazine-based CK2 inhibitors revealed that 2,6-disubstituted pyrazine derivatives demonstrated potent inhibitory activities. nih.gov The specific placement and nature of substituents on the pyrazine ring are crucial; for instance, in certain series, the presence of an amino group at specific positions was found to be important for activity. core.ac.uk In the development of pan-Pim kinase inhibitors, replacing a bromo group on a core structure with various pyrazine analogues significantly improved inhibitor potencies by approximately two orders of magnitude. jst.go.jp

Compound AnalogueCore HeterocycleModificationBiological TargetActivity (IC50)Reference
endo-20PyrazineBase Scaffoldh-NAAA0.22 µM acs.org
endo-30PyridineRemoval of one nitrogen atomh-NAAA0.16 µM acs.org
endo-31PhenylRemoval of both nitrogen atomsh-NAAA0.093 µM acs.org

Influence of Substituents on Activity and Selectivity

The type and position of substituents on the this compound scaffold and its derivatives are critical determinants of biological activity and target selectivity. Both the electronic properties and the steric bulk of these substituents can dramatically alter a compound's potency.

In the context of NAAA inhibitors, the electronic properties of substituents on an associated pyrazole (B372694) ring had a significant impact. acs.orgsemanticscholar.org An electron-withdrawing trifluoromethyl group led to a drop in efficacy, while an electron-donating methoxy (B1213986) group resulted in no detectable activity, highlighting a sensitive dependence on the electronic nature of the substituent. acs.orgsemanticscholar.org The size and bulkiness of aliphatic substituents also played a role. acs.org While extending the alkyl chain length from methyl to ethyl, n-propyl, n-butyl, iso-propyl, and tert-butyl was generally well-tolerated, an n-propyl chain provided a threefold increase in potency compared to the initial hit compound. acs.orgsemanticscholar.org

For certain anticancer derivatives of pyrazinoic acid, substitutions on an attached phenyl ring with both electron-withdrawing groups (such as F, Cl, Br, NO₂) and electron-donating groups (like OCH₃, Me) were shown to have a positive impact on cytotoxic activity against several cancer cell lines. scispace.com In the development of Pim kinase inhibitors, the introduction of a hydroxyl group on a benzene (B151609) ring generally improved inhibitory activities against all Pim-1, Pim-2, and Pim-3 kinases. jst.go.jp This effect was even more pronounced when the pyrazine ring was also substituted with an aminoalkyl group. jst.go.jp

CompoundSubstituentPropertyBiological TargetActivity (IC50)Reference
1 (Hit Compound)5-MethylBase Compoundh-NAAA1.02 µM acs.org
85-EthylAlkyl Chain Extensionh-NAAA0.62 µM acs.org
95-n-PropylAlkyl Chain Extensionh-NAAA0.33 µM acs.org
105-n-ButylAlkyl Chain Extensionh-NAAA0.91 µM acs.org
143-TrifluoromethylElectron-Withdrawingh-NAAA3.29 µM acs.orgsemanticscholar.org
133-MethoxyElectron-Donatingh-NAAANo Activity acs.orgsemanticscholar.org

Pharmacophore Hybridization Strategies

Pharmacophore hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single hybrid molecule. mdpi.com This approach aims to create novel compounds with improved affinity, potency, and selectivity, or to address issues like drug resistance. mdpi.comnih.gov The pyrazine scaffold has been successfully used in various hybridization strategies to develop new therapeutic agents. nih.govmdpi.com

One notable area of application is the development of anticancer agents. Researchers have created hybrids by combining the pyrazine moiety with various natural products. nih.govmdpi.com For instance, piperlongumine–ligustrazine derivatives were synthesized and showed anti-proliferative effects in cancer cells. nih.gov Similarly, pyrazine has been hybridized with chalcone (B49325) and polyphenol scaffolds, yielding compounds with significant anticancer and anti-inflammatory activities. nih.govmdpi.com Another strategy involved substituting the trimethoxyphenyl group in a compound with a pyrazine ring, which improved water solubility and resulted in potent anticancer activity against the HCT116 cell line. nih.gov

Hybridization has also been employed to create antimycobacterial agents. In one study, pyrazinamide, a first-line antitubercular drug, was combined with a 4-arylthiazol-2-amine scaffold to design hybrid molecules with potent antimycobacterial activity. rsc.org In a different therapeutic area, a hybrid structure combining a quinoline (B57606) and a pyrazinamide scaffold was identified as a potent and selective ligand for the sigma-2 (σ2) receptor, showing promise for the treatment of pancreatic cancer. nih.gov These examples demonstrate the versatility of the pyrazine scaffold in creating hybrid molecules with diverse and enhanced biological activities. nih.govmdpi.comrsc.orgnih.gov

Hybrid StrategyPharmacophore 1Pharmacophore 2Resulting Compound ClassTherapeutic AreaReference
Natural Product HybridizationPyrazineCinnamic AcidCinnamic acid–pyrazine derivativesAntiviral (HCV) nih.govmdpi.com
Natural Product HybridizationPyrazineChalconeChalcone–pyrazine derivativesAnticancer nih.govmdpi.com
Scaffold CombinationPyrazinamide4-Arylthiazol-2-aminePyrazinamide-thiazole hybridsAntimycobacterial rsc.org
Scaffold CombinationQuinolylPyrazinamideQuinolyl PyrazinamidesAnticancer (Pancreatic) nih.gov
Natural Product HybridizationPyrazine (Ligustrazine)PiperlonguminePiperlongumine–ligustrazine derivativesAnticancer (Anti-proliferative) nih.gov

Applications of 2 Pyrazin 2 Yloxy Acetic Acid in Advanced Organic Synthesis and Medicinal Chemistry Design

Role as a Key Synthetic Intermediate for Heterocyclic Compounds

2-(Pyrazin-2-yloxy)acetic acid and its derivatives serve as crucial intermediates in the synthesis of a variety of heterocyclic compounds. The pyrazine (B50134) core, being an electron-deficient aromatic system, is amenable to various chemical transformations. The carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations.

A notable application is in the synthesis of novel benzamide (B126) scaffolds. For instance, the related compound, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, has been utilized as a key intermediate for the development of a series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives. nih.gov This synthesis involves the formation of a new carbon-nitrogen bond through either condensation reactions with various amines or palladium-catalyzed amination reactions at the 6-position of the pyrazine ring. nih.gov This strategy highlights the utility of the pyrazin-2-yloxy moiety as a platform for generating diverse molecular structures.

The general synthetic approach can be summarized as follows:

StepReactantsConditionsProduct
12-Hydroxypyrazine (B42338), Ethyl 2-bromoacetateBase (e.g., K2CO3), Solvent (e.g., DMF)Ethyl 2-(pyrazin-2-yloxy)acetate
2Ethyl 2-(pyrazin-2-yloxy)acetateAqueous NaOHThis compound
3This compoundActivating agent (e.g., SOCl2), AmineSubstituted 2-(pyrazin-2-yloxy)acetamide

This sequence allows for the introduction of a wide range of substituents, leading to the creation of new heterocyclic compounds with potentially interesting biological properties.

Integration into Privileged Molecular Scaffolds

The pyrazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a variety of biological targets. nih.govmdpi.comnih.govresearchgate.neteurekaselect.combenthamscience.com The incorporation of the this compound motif into larger molecular frameworks leverages the inherent properties of the pyrazine core to design novel therapeutic agents.

The synthesis of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds is a prime example of this integration. nih.gov In this case, the pyrazine-oxyacetic acid-derived backbone is combined with a trifluoromethoxy-substituted benzamide moiety, another structural feature often found in bioactive molecules. This hybridization of privileged fragments can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. Pyrazine derivatives have been successfully utilized in the development of drugs for a wide range of therapeutic areas, further cementing the status of the pyrazine nucleus as a privileged scaffold. researchgate.net

Design Principles for Novel Bioactive Molecules Incorporating the Pyrazine-Oxyacetic Acid Motif

The design of new bioactive molecules based on the this compound framework is guided by principles of structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe the key interactions with biological targets and optimize for desired activities.

Key design considerations include:

Substitution on the Pyrazine Ring: The electronic and steric properties of substituents on the pyrazine ring can significantly influence biological activity. For example, in a series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, the nature of the substituent at the 6-position was found to be critical for antibacterial and anticancer activities. nih.gov

Modification of the Acetic Acid Side Chain: The carboxylic acid can be converted to a variety of functional groups, such as amides, esters, and hydrazides, to explore different binding interactions and alter physicochemical properties like solubility and membrane permeability.

Variation of the Linker: The ether linkage can be replaced with other functionalities to change the conformational flexibility and orientation of the pyrazine and acetic acid moieties.

A study on pyrazinoic acid analogs as potential antimycobacterial agents demonstrated that substitutions at the 3 and 5 positions of the pyrazine ring with alkylamino groups led to a 5- to 10-fold increase in potency compared to the parent compound, pyrazinoic acid. nih.gov This highlights the importance of targeted modifications of the pyrazine core in designing more effective bioactive molecules.

Development of Libraries of Novel Heterocyclic Compounds

The amenability of the this compound scaffold to chemical modification makes it an ideal starting point for the development of combinatorial libraries of novel heterocyclic compounds. By employing parallel synthesis techniques, a large number of derivatives can be generated and screened for biological activity.

For instance, a library of fifteen novel N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives (compounds 6a–20a) was synthesized. nih.gov This library was created by reacting a common intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, with a diverse set of amines. nih.gov The screening of this library led to the identification of compounds with significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as potent anticancer activity against the A549 lung cancer cell line. nih.gov

The following table showcases a selection of the synthesized compounds and their biological activities, illustrating the utility of this library approach.

Compound IDSubstituent at 6-positionAntibacterial Activity (Zone of Inhibition in mm) vs. S. aureusAntibacterial Activity (Zone of Inhibition in mm) vs. E. coliAnticancer Activity (IC50 in µM) vs. A549
12a 4-Methylpiperazin-1-yl211919 ± 0.50
13a 4-Hydroxypiperidin-1-yl232117 ± 0.5

Data extracted from a study on novel benzamide scaffolds. nih.gov

This library-based approach, starting from a versatile scaffold like this compound, is a powerful strategy in modern drug discovery for the efficient identification of new lead compounds.

Conclusion and Future Research Directions

Summary of Current Academic Understandings of 2-(Pyrazin-2-yloxy)acetic Acid

This compound is a derivative of pyrazine (B50134), a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The molecule is characterized by an acetic acid moiety linked to the pyrazine ring via an ether linkage. This combination of a heterocyclic aromatic ring and a carboxylic acid functional group bestows upon it properties that are of interest in medicinal chemistry and materials science.

Currently, the direct academic literature on this compound is sparse. However, its chemical identity is established, and its structure suggests it can serve as a versatile scaffold. The pyrazine ring system is a known pharmacophore present in numerous therapeutic agents, valued for its ability to engage in various biological interactions. The acetic acid side chain provides a handle for further chemical modifications and can influence the molecule's solubility and pharmacokinetic properties. The ether linkage offers a degree of conformational flexibility.

The understanding of this specific compound is largely built upon the synthesis and activity of its close derivatives, such as its corresponding ethyl ester and acetohydrazide. Research on related pyrazine compounds has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties, suggesting that this compound could be a valuable building block for the development of novel therapeutic agents. researchgate.netnih.gov

Prospective Research Avenues for Synthesis and Derivatization

Future research into this compound should focus on optimizing its synthesis and exploring its potential for creating diverse chemical libraries through derivatization.

Synthesis:

A key intermediate in the synthesis of this compound is ethyl (pyrazin-2-yloxy)acetate. This precursor can be synthesized from 2-hydroxypyrazine (B42338) and ethyl chloroacetate (B1199739). researchgate.netactapharmsci.com Subsequent hydrolysis of this ester would yield the target carboxylic acid. Future synthetic research could explore alternative, more efficient routes, potentially utilizing greener solvents and catalysts to improve yield and reduce environmental impact.

ReactantsProductConditions
2-Hydroxypyrazine, Ethyl chloroacetateEthyl (pyrazin-2-yloxy)acetateReflux
Ethyl (pyrazin-2-yloxy)acetateThis compoundAcid or base hydrolysis

Derivatization:

The carboxylic acid group of this compound is a prime site for derivatization. Future studies could focus on the synthesis of a variety of derivatives, including:

Amides and Esters: Conversion of the carboxylic acid to amides and esters can modulate the compound's lipophilicity and biological activity. A range of amines and alcohols could be employed to generate a library of derivatives for biological screening.

Hydrazides: The synthesis of 2-(pyrazin-2-yloxy)acetohydrazide has been reported, and this intermediate can be further reacted with various isothiocyanates to form thiosemicarbazides, which can then be cyclized into thiazolidinones. researchgate.net This highlights a pathway to more complex heterocyclic systems.

Ring Substitutions: While derivatization of the acetic acid side chain is a primary focus, modifications to the pyrazine ring itself could also be explored. Introducing substituents on the pyrazine core could fine-tune the electronic properties and steric profile of the molecule, potentially enhancing its biological activity.

Future Directions in Advanced Structural and Computational Characterization

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for its development.

Structural Characterization:

While basic spectroscopic data for derivatives exist, a detailed structural analysis of this compound is needed. Future work should include:

Crystallography: Single-crystal X-ray diffraction studies would provide definitive information on the solid-state conformation, bond lengths, and bond angles, as well as intermolecular interactions such as hydrogen bonding.

NMR Spectroscopy: Comprehensive 1D and 2D NMR studies (¹H, ¹³C, HSQC, HMBC) in various solvents will be essential to fully characterize the molecule's structure in solution.

Vibrational Spectroscopy: FT-IR and Raman spectroscopy can provide valuable information about the vibrational modes of the molecule, confirming the presence of key functional groups.

Computational Characterization:

Computational chemistry offers powerful tools to complement experimental studies. Future computational research on this compound could involve:

Density Functional Theory (DFT): DFT calculations can be used to predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule. This can aid in the interpretation of experimental data.

Molecular Docking: Once potential biological targets are identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound and its derivatives. This can guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives with corresponding biological activity data is generated, QSAR models can be developed to identify the key structural features that contribute to the observed activity.

Emerging Opportunities in In Vitro Biological Applications and Rational Drug Design

The pyrazine scaffold is present in numerous compounds with diverse biological activities, and this provides a strong rationale for investigating the potential of this compound in various therapeutic areas.

In Vitro Biological Screening:

Future research should involve comprehensive in vitro screening of this compound and its derivatives against a panel of biological targets. Based on the activities of related pyrazine compounds, promising areas for investigation include:

Anticancer Activity: Pyrazine derivatives have shown cytotoxic effects against various cancer cell lines. benthamdirect.comnih.govresearchgate.net Screening against a panel of human cancer cell lines is a logical first step.

Antimicrobial Activity: The pyrazine nucleus is a component of several antimicrobial agents. Testing against a range of pathogenic bacteria and fungi could reveal potential applications in infectious disease.

Antidiabetic Activity: Derivatives of 2-(pyrazin-2-yloxy)acetohydrazide have been reported to possess antidiabetic activity, suggesting that the core structure is a promising starting point for the development of new hypoglycemic agents. researchgate.netactapharmsci.com

Rational Drug Design:

The structure of this compound makes it an attractive starting point for rational drug design campaigns. Future efforts in this area could include:

Fragment-Based Drug Discovery: The pyrazine-yloxy moiety can be considered a valuable fragment for screening against various protein targets.

Structure-Based Design: If a biological target is identified and its 3D structure is known, computational methods can be used to design derivatives of this compound with improved binding affinity and selectivity.

Hybrid Molecule Design: The carboxylic acid group can be used to link the this compound scaffold to other pharmacophores, creating hybrid molecules with potentially synergistic or novel biological activities.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(Pyrazin-2-yloxy)acetic acid?

Methodological Answer:
The synthesis of pyrazine-containing acetic acid derivatives typically involves nucleophilic substitution or coupling reactions. For example, similar compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid are synthesized via regioselective bromination using bromine in acetic acid under controlled conditions . For this compound, a plausible route involves reacting pyrazin-2-ol with a halogenated acetic acid derivative (e.g., chloroacetic acid) in the presence of a base like K₂CO₃ in acetonitrile, which facilitates deprotonation and nucleophilic attack. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product with high purity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming structural integrity. For example, in related compounds like 2-phenylacetic acid, aromatic protons appear between δ 7.2–7.6 ppm, while the acetic acid moiety resonates as a singlet near δ 3.8–4.2 ppm .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (>99% for research-grade compounds, as seen in Fmoc-AEEA synthesis) .
  • X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding motifs, as demonstrated for 2-(3-bromo-4-methoxyphenyl)acetic acid, where dimers form via O–H···O hydrogen bonds .

Advanced: How can regioselectivity challenges during pyrazine ring functionalization be addressed?

Methodological Answer:
Regioselectivity in pyrazine derivatives is influenced by electronic and steric factors. For instance, bromination of 4-methoxyphenylacetic acid occurs preferentially at the 3-position due to the electron-donating methoxy group directing electrophiles to the meta position . Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, using protecting groups (e.g., Fmoc in peptide synthesis) or directing groups (e.g., carboxylic acids) can enhance selectivity .

Advanced: How do electron-withdrawing/donating substituents affect the stability and reactivity of this compound?

Methodological Answer:
Substituents alter the compound’s electronic environment and steric profile. For example, electron-withdrawing groups (e.g., Br) increase the acidity of the acetic acid moiety, enhancing its reactivity in esterification or amidation. Conversely, electron-donating groups (e.g., OMe) stabilize the aromatic ring but may reduce electrophilic substitution rates. Crystallographic studies on 2-(3-bromo-4-methoxyphenyl)acetic acid reveal that substituents distort bond angles (e.g., C–C–C angles increase with electron-withdrawing groups), impacting molecular packing and stability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to potential acute toxicity (GHS Category 4) .
  • Storage: Store in airtight containers under inert atmosphere (N₂ or Ar) at –20°C to prevent degradation, as recommended for hygroscopic acetic acid derivatives .
  • Waste Disposal: Neutralize with a mild base (e.g., NaHCO₃) before disposal in designated chemical waste containers .

Advanced: How can discrepancies in reaction yields be systematically analyzed?

Methodological Answer:
Yield variations often arise from incomplete reactions or side products. For example, in the synthesis of Fmoc-AEEA, a 57.76% overall yield was achieved by optimizing stepwise reactions and minimizing by-products through controlled stoichiometry (e.g., using NaBr as a catalyst) . To troubleshoot:

  • TLC Monitoring: Track reaction progress at each stage.
  • HPLC-MS: Identify and quantify by-products.
  • Kinetic Studies: Vary reaction time/temperature to pinpoint bottlenecks (e.g., slow nucleophilic attack in polar aprotic solvents) .

Advanced: What computational methods support the design of derivatives of this compound?

Methodological Answer:

  • Molecular Docking: Predict binding affinities for biological targets (e.g., enzymes) using software like AutoDock Vina.
  • DFT Calculations: Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, the SMILES notation (e.g., NCCOCCOCC(=O)O) aids in generating 3D conformers for simulations .
  • QSAR Models: Correlate structural features (e.g., logP, polar surface area) with biological activity .

Basic: How is the purity of this compound validated for research use?

Methodological Answer:

  • Melting Point Analysis: Compare observed values with literature data (e.g., sharp melting points indicate high purity).
  • Elemental Analysis (EA): Confirm C, H, N, O composition within ±0.3% of theoretical values.
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₅N₂O₃ at m/z 169.04) .

Advanced: How do hydrogen-bonding interactions influence the solid-state properties of this compound?

Methodological Answer:
In crystals, this compound likely forms hydrogen-bonded dimers via carboxylic acid O–H···O interactions, as observed in 2-(3-bromo-4-methoxyphenyl)acetic acid. These interactions stabilize the lattice and affect solubility. Variable-temperature XRD can reveal thermal expansion coefficients, while Hirshfeld surface analysis quantifies intermolecular contacts .

Advanced: What strategies mitigate hygroscopicity in this compound during storage?

Methodological Answer:

  • Lyophilization: Remove residual solvents to form a stable anhydrous powder.
  • Desiccants: Store with silica gel or molecular sieves in airtight containers.
  • Co-crystallization: Engineer co-crystals with hydrophobic molecules (e.g., adamantane derivatives) to reduce water affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.